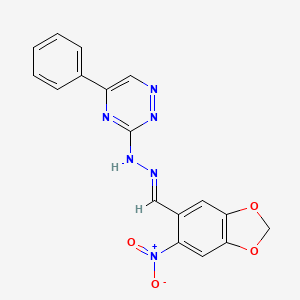
N-(5-tert-butyl-3-isoxazolyl)-4-(cyclopentyloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-4-(cyclopentyloxy)benzamide, commonly known as CYM5442, is a synthetic compound that belongs to the family of benzamide derivatives. It is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα). CYM5442 has been widely used in scientific research for its potential therapeutic applications.
Mécanisme D'action
CYM5442 exerts its pharmacological effects by activating PPARα, a nuclear receptor that plays a critical role in regulating lipid and glucose metabolism, inflammation, and oxidative stress. Upon activation, PPARα forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences in the promoter region of target genes, leading to their transcriptional activation or repression.
Biochemical and Physiological Effects
CYM5442 has been shown to modulate various biochemical and physiological processes in different tissues and organs. It enhances fatty acid oxidation and ketogenesis in the liver, leading to a decrease in plasma triglyceride and glucose levels. CYM5442 also reduces the expression of pro-inflammatory cytokines and chemokines in adipose tissue, liver, and macrophages, thereby improving insulin sensitivity and reducing inflammation. In addition, CYM5442 has been found to inhibit the proliferation and migration of vascular smooth muscle cells, which play a key role in the development of atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
CYM5442 has several advantages as a research tool. It is a highly selective and potent agonist of PPARα, with minimal off-target effects. It is also stable and soluble in organic solvents, making it easy to handle and store. However, CYM5442 has some limitations, such as its relatively high cost and limited availability from commercial sources. In addition, its effects may vary depending on the animal species, strain, and experimental conditions used.
Orientations Futures
There are several potential future directions for research on CYM5442. One area of interest is its role in the regulation of lipid metabolism and cardiovascular disease. CYM5442 has been shown to improve lipid profiles and reduce atherosclerotic lesions in animal models, suggesting its potential as a therapeutic agent for cardiovascular disease. Another area of interest is its anti-inflammatory and anti-cancer properties. CYM5442 has been found to inhibit the expression of pro-inflammatory cytokines and chemokines in various cell types, as well as the proliferation and migration of cancer cells. Further studies are needed to elucidate the underlying mechanisms and explore its potential clinical applications in these areas.
Méthodes De Synthèse
The synthesis of CYM5442 involves the reaction of 5-tert-butyl-3-isoxazolylamine with 4-(cyclopentyloxy)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with trifluoroacetic acid to obtain CYM5442 in high yield and purity.
Applications De Recherche Scientifique
CYM5442 has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, obesity, atherosclerosis, and cancer. It has been shown to improve insulin sensitivity, reduce plasma triglyceride levels, and inhibit inflammation and oxidative stress in animal models of diabetes and obesity. CYM5442 has also been found to inhibit the proliferation and migration of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-cyclopentyloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,3)16-12-17(21-24-16)20-18(22)13-8-10-15(11-9-13)23-14-6-4-5-7-14/h8-12,14H,4-7H2,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGIUFAVHHMDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC=C(C=C2)OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-3-isoxazolyl)-4-(cyclopentyloxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5787694.png)
![1-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5787696.png)



![N-(4-isopropylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5787729.png)

![5-isopropyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5787741.png)
![N'-[1-(2,3,4-trimethoxyphenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B5787764.png)
![2-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5787774.png)

![N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5787788.png)